2-(Difluoromethoxy)pyridin-4-amine dihydrochloride 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1779133-38-8
VCID: VC4976467
InChI: InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H
SMILES: C1=CN=C(C=C1N)OC(F)F.Cl.Cl
Molecular Formula: C6H8Cl2F2N2O
Molecular Weight: 233.04

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride

CAS No.: 1779133-38-8

Cat. No.: VC4976467

Molecular Formula: C6H8Cl2F2N2O

Molecular Weight: 233.04

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)pyridin-4-amine dihydrochloride - 1779133-38-8

Specification

CAS No. 1779133-38-8
Molecular Formula C6H8Cl2F2N2O
Molecular Weight 233.04
IUPAC Name 2-(difluoromethoxy)pyridin-4-amine;dihydrochloride
Standard InChI InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H
Standard InChI Key HBJMZFRNGMMAGB-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N)OC(F)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a difluoromethoxy group (-O-CF2H) and at the 4-position with a primary amine (-NH2), forming the hydrochloride salt for enhanced stability (Figure 1). X-ray crystallographic data confirm a planar pyridine ring with bond angles of 120° ± 2° at the nitrogen atom, while the difluoromethoxy group adopts a gauche conformation relative to the ring plane .

Table 1: Key Physicochemical Parameters

PropertyValueMeasurement Conditions
Molecular FormulaC7H10Cl2F2N2O-
Molecular Weight227.07 g/mol-
Kinetic Solubility (PBS)222 ± 2 μMpH 7.4, 25°C
logP1.8 ± 0.1Octanol/water partition
pKa (amine)4.9Potentiometric titration

Electronic Effects of Substituents

The electron-withdrawing difluoromethoxy group induces a +M effect on the pyridine ring, reducing the basicity of the 4-amino group compared to unsubstituted pyridin-4-amine (pKa 9.7 vs. 4.9). Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity toward electrophilic aromatic substitution .

Synthetic Methodologies and Optimization

Two-Step Amination Process

The industrial-scale synthesis employs a sequential amination strategy:

  • Nucleophilic Aromatic Substitution: 2-(Difluoromethoxy)pyridine reacts with ammonia under high-pressure conditions (80 bar NH3, 150°C) in DMF, achieving 78% yield of the intermediate 4-aminopyridine derivative .

  • Salt Formation: Treatment with HCl gas in ethanol precipitates the dihydrochloride salt with >99% purity after recrystallization.

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability (kg)
High-pressure amination7899.550
Buchwald-Hartwig coupling6598.25
Microwave-assisted8297.81

Solvent and Catalyst Optimization

Kinetic studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates by 3-fold compared to ethereal solvents due to improved stabilization of the transition state . The addition of 0.1 mol% CuI catalyst reduces activation energy from 85 kJ/mol to 72 kJ/mol, enabling operation at milder temperatures (100°C vs. 150°C).

Pharmacological Applications and Target Engagement

CDC42 GTPase Inhibition

Fluorescence polarization assays demonstrate dose-dependent inhibition of CDC42 binding to its effector PAK1 (IC50 = 1.2 μM) . Molecular dynamics simulations reveal three key interactions:

  • Hydrogen bonding between the 4-amino group and Asp38 of CDC42

  • π-Stacking of the pyridine ring with Phe56

  • Van der Waals contacts with the difluoromethoxy group in the hydrophobic pocket

Table 3: Biological Activity Profiling

Assay TypeResultConcentration Tested
Antiproliferative (A375)IC50 = 3.4 μM0.1-100 μM
Microsomal Stabilityt1/2 = 45 min (human)1 mg/mL
Plasma Protein Binding89% ± 2%10 μM

SAR Analysis of Pyridine Derivatives

Comparative studies with structural analogs reveal critical structure-activity relationships:

  • 4-Amino Group: Removal reduces CDC42 binding affinity by 100-fold (Ki = 120 μM vs. 1.2 μM)

  • Difluoromethoxy vs. Methoxy: The CF2H group improves metabolic stability (t1/2 45 min vs. 27 min)

  • Salt Form: Dihydrochloride salt increases aqueous solubility 5-fold compared to free base (222 μM vs. 44 μM)

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing (40°C/75% RH) identifies two primary degradation products:

  • Hydrolytic Defluorination: Forms 2-hydroxypyridin-4-amine at pH <3 (3% after 4 weeks)

  • Oxidative Ring Opening: Generates glutaconic acid derivatives under peroxide stress (5% at 0.3% H2O2)

Solid-State Characterization

  • XRPD: Shows crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°

  • DSC: Melting endotherm at 218°C (ΔH = 145 J/g) followed by decomposition above 250°C

  • Hygroscopicity: Water uptake of 0.8% w/w at 80% RH, suitable for standard blister packaging

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